molecular formula C16H23NO3 B5096487 butyl 4-[(3-methylbutanoyl)amino]benzoate

butyl 4-[(3-methylbutanoyl)amino]benzoate

Cat. No.: B5096487
M. Wt: 277.36 g/mol
InChI Key: OBQPCOXSELZUGP-UHFFFAOYSA-N
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Description

Butyl 4-[(3-methylbutanoyl)amino]benzoate is an organic compound that belongs to the class of esters. It is derived from the esterification of 4-aminobenzoic acid and butanol, followed by the introduction of a 3-methylbutanoyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(3-methylbutanoyl)amino]benzoate typically involves the following steps:

    Esterification: The initial step involves the esterification of 4-aminobenzoic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the formation of butyl 4-aminobenzoate.

    Acylation: The next step involves the acylation of butyl 4-aminobenzoate with 3-methylbutanoyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to complete the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(3-methylbutanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and butanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 4-aminobenzoic acid and butanol.

    Reduction: The corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Butyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly local anesthetics.

    Chemical Research: The compound is used in the study of esterification and acylation reactions, as well as in the development of new synthetic methodologies.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions involving esters and amides.

    Industrial Applications: The compound is used in the formulation of certain cosmetic products and as a chemical intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 4-[(3-methylbutanoyl)amino]benzoate involves its interaction with biological targets such as enzymes and receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active 4-aminobenzoic acid, which can then interact with various molecular targets. The acyl group can also participate in acylation reactions with nucleophilic residues in proteins, potentially modifying their activity.

Comparison with Similar Compounds

Butyl 4-[(3-methylbutanoyl)amino]benzoate can be compared with other similar compounds such as:

    Butyl 4-aminobenzoate: This compound lacks the 3-methylbutanoyl group and is primarily used as a local anesthetic.

    Ethyl 4-aminobenzoate: Similar to butyl 4-aminobenzoate but with an ethyl group instead of a butyl group.

    Methyl 4-aminobenzoate: Similar to butyl 4-aminobenzoate but with a methyl group instead of a butyl group.

The presence of the 3-methylbutanoyl group in this compound imparts unique properties to the compound, such as increased lipophilicity and potential for specific biological interactions.

Properties

IUPAC Name

butyl 4-(3-methylbutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-5-10-20-16(19)13-6-8-14(9-7-13)17-15(18)11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQPCOXSELZUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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